

# Benchmarking Navepdekinra: A Comparative Analysis Against Established Biologics for Psoriasis

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This guide provides a comparative overview of the discontinued investigational oral IL-17A inhibitor, **Navepdekinra** (formerly DC-806), against established biologic therapies for moderate-to-severe plaque psoriasis. Due to the cessation of its development, publicly available data for **Navepdekinra** is limited to Phase 1 clinical trials. This document aims to contextualize its potential by juxtaposing its early clinical results with the robust, long-term efficacy and safety data of approved biologics.

## **Executive Summary**

**Navepdekinra** was a novel, orally administered small molecule designed to inhibit Interleukin-17A (IL-17A), a key cytokine in the pathogenesis of psoriasis.[1] Early clinical data suggested a favorable safety profile and a dose-dependent reduction in psoriasis severity.[2][3][4] However, its development was discontinued, leaving its ultimate therapeutic potential unevaluated in later-phase trials.[1] This guide serves as a hypothetical benchmarking exercise, utilizing the limited **Navepdekinra** data alongside comprehensive data from established IL-17 inhibitors (Secukinumab, Ixekizumab, Bimekizumab), an IL-12/23 inhibitor (Ustekinumab), and an oral TYK2 inhibitor (Deucravacitinib).

# **Mechanism of Action: Targeting the IL-17 Pathway**



The IL-23/IL-17 axis is a cornerstone of psoriasis pathology. IL-23, produced by dendritic cells, stimulates Th17 cells to release IL-17A. IL-17A then acts on keratinocytes, promoting the hyperproliferation and inflammation characteristic of psoriatic plaques. **Navepdekinra**, as a small molecule inhibitor of IL-17A, was designed to interrupt this signaling cascade. This mechanism is shared by the monoclonal antibodies Secukinumab, Ixekizumab, and Bimekizumab, which also target IL-17A or its receptor.

Caption: IL-17 Signaling Pathway in Psoriasis.

# **Comparative Efficacy Data**

The following tables summarize key efficacy endpoints from Phase 3 clinical trials of established biologics and the limited Phase 1 data for **Navepdekinra**. The primary endpoint in most psoriasis trials is the Psoriasis Area and Severity Index (PASI), with PASI 75, PASI 90, and PASI 100 representing a 75%, 90%, and 100% reduction in the score from baseline, respectively.

Table 1: Efficacy of **Navepdekinra** and Established Biologics in Moderate-to-Severe Plaque Psoriasis (Investigator-Reported Outcomes)



Drug (Class)	Trial	Primary Endpoint	PASI 75 Response	PASI 90 Response	PASI 100 Response
Navepdekinra (Oral IL-17A Inhibitor)	Phase 1c	43.7% mean PASI reduction @ 4 weeks (800 mg BID)	N/A	N/A	N/A
Secukinumab (IL-17A Inhibitor)	ERASURE	Week 12	81.6% (300 mg)	59.2% (300 mg)	28.6% (300 mg)
Ixekizumab (IL-17A Inhibitor)	UNCOVER-2	Week 12	90% (80 mg Q2W)	71% (80 mg Q2W)	41% (80 mg Q2W)
Bimekizumab (IL-17A/F Inhibitor)	BE SURE	Week 16	N/A	86% (320 mg Q4W)	61% (320 mg Q4W)
Ustekinumab (IL-12/23 Inhibitor)	PHOENIX 1	Week 12	67.1% (45 mg)	N/A	N/A
Deucravacitin ib (Oral TYK2 Inhibitor)	POETYK PSO-1	Week 16	58.7% (6 mg QD)	N/A	N/A

Note: Data for established biologics are from their respective pivotal Phase 3 trials.

Navepdekinra data is from a small Phase 1c cohort and represents the mean PASI reduction, not the proportion of responders. Direct comparisons are therefore not appropriate.

# **Comparative Safety Data**

The safety profiles of biologic therapies are a critical consideration. The table below provides a high-level overview of common adverse events associated with each drug class.

Table 2: Overview of Safety Profiles



Drug (Class)	Common Adverse Events	Serious Adverse Events of Note
Navepdekinra (Oral IL-17A Inhibitor)	Headache, Nausea (mild)	No serious adverse events reported in Phase 1
IL-17 Inhibitors (Secukinumab, Ixekizumab, Bimekizumab)	Nasopharyngitis, Upper respiratory tract infection, Injection site reactions, Oral candidiasis	Inflammatory bowel disease (new onset or exacerbation)
IL-12/23 Inhibitors (Ustekinumab)	Nasopharyngitis, Upper respiratory tract infection, Headache, Fatigue	Major adverse cardiovascular events (MACE) have been monitored, but a direct causal link is not firmly established.
Oral TYK2 Inhibitors (Deucravacitinib)	Nasopharyngitis, Upper respiratory tract infection, Headache, Diarrhea	Potential risks related to JAK inhibition are a consideration, though deucravacitinib is a selective TYK2 inhibitor.

# **Experimental Protocols**

The data for the established biologics presented in this guide were generated from large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials. A typical experimental workflow for such a trial is outlined below.

Key Methodologies in Pivotal Psoriasis Trials:

- Study Design: Multicenter, randomized, double-blind, placebo-controlled trials are the gold standard. Patients are typically randomized to receive the investigational drug at one or more dose levels, a placebo, or an active comparator.
- Patient Population: Adults with moderate-to-severe plaque psoriasis, defined by a baseline PASI score ≥ 12, a static Physician's Global Assessment (sPGA) score ≥ 3, and body surface area (BSA) involvement ≥ 10%.
- Endpoints:



- Primary Endpoints: Co-primary endpoints are often the proportion of patients achieving PASI 75 and the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at a specified time point (e.g., week 12 or 16).
- Secondary Endpoints: Include the proportion of patients achieving PASI 90 and PASI 100, improvements in health-related quality of life (e.g., Dermatology Life Quality Index - DLQI), and efficacy in difficult-to-treat areas like the scalp, nails, and palms/soles.
- Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities throughout the study period.

**Caption:** Typical Phase 3 Clinical Trial Workflow.

## Conclusion

While the development of **Navepdekinra** has been discontinued, its mechanism as an oral IL-17A inhibitor represented a promising therapeutic approach. The limited Phase 1 data suggested biologic activity and a favorable short-term safety profile. For a comprehensive evaluation of its potential, **Navepdekinra** would have required successful completion of Phase 2 and 3 trials to generate robust, comparative data against the highly effective established biologics that have transformed the treatment landscape for psoriasis. This guide provides a framework for how such a comparison would be structured, highlighting the rigorous data requirements for new therapies in this competitive field.

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